molecular formula C83H88Cl2N8O29 (for C1) B1140423 帕沃西丁 CAS No. 187888-13-7

帕沃西丁

货号 B1140423
CAS 编号: 187888-13-7
分子量: 1732.5 (for C1)
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parvodicin is a novel glycopeptide antibiotic produced by Actinomadura parvosata, a newly identified species through extensive taxonomic investigation. This complex of antibiotics showcases unique chemical structures and has demonstrated in vitro activity against a range of Gram-positive bacteria. The parvodicins, particularly parvodicin C1, highlight potential for significant therapeutic applications due to their unique O-acetyl functionality and efficacy in serum levels for prolonged durations (Christensen et al., 1987).

Synthesis Analysis

The synthesis of parvodicin involves fermentation processes using Actinomadura parvosata. This process yields a complex of acidic, lipophilic glycopeptide antibiotics with the parvodicins being the primary products. The unique structural features, including the O-acetyl functionality, are derived from mass spectral, high-field NMR, and chemical techniques, distinguishing parvodicins from other glycopeptide antibiotics (Christensen et al., 1987).

Molecular Structure Analysis

Parvodicin's molecular structure is characterized by its glycopeptide nature, containing both peptide and sugar moieties. The presence of the O-acetyl groups in certain components marks a unique structural characteristic among its class. This structural uniqueness contributes to its mode of action against Gram-positive bacteria and potentially influences its pharmacokinetic properties for therapeutic applications (Christensen et al., 1987).

Chemical Reactions and Properties

While specific chemical reactions involving parvodicin are not detailed in the available literature, its classification as a glycopeptide antibiotic suggests that it undergoes typical biochemical interactions characteristic of this class. These interactions likely involve binding to bacterial cell wall precursors, inhibiting cell wall synthesis, and leading to bactericidal activity against susceptible Gram-positive organisms (Christensen et al., 1987).

Physical Properties Analysis

The physical properties of parvodicin, such as solubility, stability, and formulation characteristics, are crucial for its development as a therapeutic agent. Although the specific physical properties are not detailed, the acidic and lipophilic nature of the parvodicin complex suggests solubility in organic solvents, which may influence its formulation and delivery methods (Christensen et al., 1987).

Chemical Properties Analysis

The chemical properties of parvodicin, including its reactivity, stability under various conditions, and interactions with biological molecules, underpin its mechanism of action and therapeutic potential. The unique O-acetyl functionality within the parvodicin structure may afford it distinct chemical behaviors compared to other glycopeptide antibiotics, potentially affecting its spectrum of activity and resistance profile (Christensen et al., 1987).

科学研究应用

抗革兰氏阳性菌抗菌剂

帕沃西丁已显示出对多种革兰氏阳性菌具有显著的体外活性。这包括耐甲氧西林金黄色葡萄球菌 (MRSA)、溶血性链球菌和粪肠球菌。 这些细菌的最小抑菌浓度 (MIC) 范围为 0.1 至 25 µg/ml,表明它具有成为一种强效抗菌剂的潜力 {svg_1}.

多重耐药感染的潜在治疗方法

由于其对 MRSA 和其他耐药菌的有效性,帕沃西丁是治疗多重耐药感染的有希望的候选药物。 其独特的结构特征,包括 O-乙酰基功能,使其具有强大的抗菌性能 {svg_2}.

新抗生素的分类学和发现

帕沃西丁的发现导致了一种新物种的鉴定,即小拟杆菌这突出了该化合物在分类学和新抗生素发现中的作用,扩展了我们对天然抗生素化合物的理解 {svg_3}.

生物力学研究

虽然 J-012097 与运动应用中的生物力学分析工具相关,但这与帕沃西丁没有直接关系。 但是,此类分析中使用的方法可以用于研究帕沃西丁在不同条件下的物理性质和稳定性 {svg_4}.

作用机制

Like other glycopeptides in this class, parvodicin complex inhibits cell wall formation by binding to D-alanine-D-alanine residues .

未来方向

The most active parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action . This suggests that Parvodicin could have significant implications for future antibiotic treatments.

属性

IUPAC Name

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-HGEJTLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of Parvodicin and its activity spectrum?

A1: While the exact mechanism of action of Parvodicin is not detailed in the provided abstract [], it is classified as a glycopeptide antibiotic. Glycopeptide antibiotics typically exert their antibacterial activity by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding inhibits the transpeptidation and transglycosylation reactions, ultimately disrupting bacterial cell wall synthesis []. Parvodicin demonstrates in vitro activity against a range of Gram-positive bacteria [].

Q2: What is known about the structure of Parvodicin?

A2: Parvodicin is not a single compound but a complex of related acidic, lipophilic glycopeptide antibiotics []. The abstract mentions that the structures of seven Parvodicin components were elucidated using a combination of mass spectrometry, high-field NMR spectroscopy, and chemical techniques []. A unique structural feature of two of these components is the presence of O-acetyl functionality, which distinguishes them from other known members of this antibiotic class []. Unfortunately, the exact molecular formulas and weights are not provided in the abstract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。